1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane 1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17182134
InChI: InChI=1S/C16H24N2O/c1-19-15-7-5-14(6-8-15)18-12-11-17-13-16(18)9-3-2-4-10-16/h5-8,17H,2-4,9-13H2,1H3
SMILES:
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane

CAS No.:

Cat. No.: VC17182134

Molecular Formula: C16H24N2O

Molecular Weight: 260.37 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane -

Specification

Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
IUPAC Name 1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecane
Standard InChI InChI=1S/C16H24N2O/c1-19-15-7-5-14(6-8-15)18-12-11-17-13-16(18)9-3-2-4-10-16/h5-8,17H,2-4,9-13H2,1H3
Standard InChI Key UQEQWIQKNZHDOR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCNCC23CCCCC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Methoxyphenyl)-1,4-diazaspiro[5.5]undecane (molecular formula: C16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}, molecular weight: 260.37 g/mol) features a spirocyclic core where two nitrogen-containing rings converge at a single spiro carbon atom. The 4-methoxyphenyl group is appended to one nitrogen atom, introducing aromaticity and electron-donating effects. The spiro arrangement imposes conformational rigidity, which is critical for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H24N2O\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}
Molecular Weight260.37 g/mol
Density1.21 g/cm³ (analogous compound)
Boiling Point390.1°C (analogous compound)
LogP (Partition Coefficient)0.54 (analogous compound)

Electronic and Steric Effects

The 4-methoxyphenyl group contributes to the compound’s electronic profile through resonance and inductive effects. The methoxy group’s electron-donating nature enhances the aromatic ring’s electron density, potentially influencing binding interactions in biological systems. Steric hindrance from the spiro structure may limit rotational freedom, favoring preorganized conformations that enhance target selectivity .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecane typically involves a multi-step process starting with 1,5-diaryl-1,4-pentadien-3-ones and barbituric acid derivatives. Under reflux conditions, these precursors undergo cyclization to form the spirocyclic core. For example, Al-Mousawi et al. (2017) demonstrated a stereoselective [5+1] double Michael addition using N,NN,N-dimethylbarbituric acid and diaryldivinylketones, achieving yields up to 98% .

Table 2: Comparison of Synthetic Approaches

MethodYieldKey ReagentsReference
Cyclization of pentadien-3-ones75–85%Barbituric acid, reflux
[5+1] Double Michael Addition90–98%Diethylamine, divinylketones
Ethylenediamine-Mediated Cyclization80–90%Ethylenediamine, dioxane

Optimization Strategies

Reaction parameters such as temperature, solvent polarity, and catalyst selection significantly impact yields. The use of diethylamine as a base in the Michael addition route minimizes side reactions, while ethylenediamine facilitates ring closure in later stages . Purification often involves chromatographic techniques, with structural confirmation via 1H^1\text{H}-NMR and X-ray crystallography .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}-NMR spectra of the compound reveal distinct signals for the spirocyclic protons (δ 1.5–2.1 ppm) and aromatic resonances from the 4-methoxyphenyl group (δ 6.8–7.3 ppm) . The methoxy protons appear as a singlet near δ 3.8 ppm, confirming substitution at the para position .

Infrared (IR) Spectroscopy

IR spectra exhibit stretching vibrations for the C=O group (1650–1750 cm⁻¹) in analogous diazaspiro compounds, though this moiety is absent in the target molecule . Instead, C-N and C-O-C stretches dominate, with peaks at 1250–1350 cm⁻¹ and 1020–1100 cm⁻¹, respectively.

X-Ray Crystallography

Single-crystal X-ray studies of related diazaspiro[5.5]undecane derivatives confirm chair conformations for the piperidine rings and planarity in the spiro junction . These structural insights aid in rational drug design by elucidating three-dimensional binding motifs.

Compound ClassActivityEfficacyReference
6,9-Diazaspiro[4.5]decaneAnticonvulsantED₅₀ = 25 mg/kg
1-Oxa-4,9-diazaspiro[5.5]undecaneDual MOR/σ₁R modulation80% pain reduction

Mechanism of Action Hypotheses

The spirocyclic structure may stabilize interactions with G-protein-coupled receptors (GPCRs) or ion channels through conformational restriction. Molecular docking studies suggest that the methoxyphenyl group engages in π-π stacking with aromatic residues in receptor binding pockets .

Comparative Analysis with Diazaspiro Derivatives

Structural Analogues

Comparisons with 1,4-diazaspiro[5.5]undecane-3,5-dione (CAS 5699-91-2) reveal that carbonyl groups at positions 3 and 5 enhance hydrogen-bonding capacity but reduce blood-brain barrier permeability . In contrast, the 4-methoxyphenyl substitution in the target compound improves lipophilicity (LogP = 0.54 vs. 0.12 for the dione derivative), favoring CNS activity .

Functional Group Trade-Offs

Replacing the methoxy group with halogens or alkyl chains alters electronic properties and bioactivity. For instance, fluorophenyl analogues exhibit increased σ₁ receptor affinity, while bulky substituents diminish MOR agonism .

Future Research Directions

Synthetic Chemistry Priorities

Developing enantioselective syntheses is critical, as spirocyclic chirality influences pharmacological profiles. Catalytic asymmetric Michael additions or kinetic resolutions could yield enantiopure variants .

Pharmacological Studies

In vivo efficacy and toxicity studies are needed to validate anticonvulsant and analgesic hypotheses. Comparative studies with standard therapies (e.g., oxycodone) will clarify therapeutic advantages .

Computational Modeling

Molecular dynamics simulations could predict binding modes with MOR and σ₁ receptors, guiding structural optimization. QSAR models may correlate substituent effects with bioavailability .

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